(2-Bromo-3,4,5-trimethoxyphenyl)[3-(3,4-dimethoxyphenyl)oxiran-2-yl]methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (2-BROMO-3,4,5-TRIMETHOXYPHENYL)[3-(3,4-DIMETHOXYPHENYL)-2-OXIRANYL]METHANONE is a complex organic molecule that features both brominated and methoxylated aromatic rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-BROMO-3,4,5-TRIMETHOXYPHENYL)[3-(3,4-DIMETHOXYPHENYL)-2-OXIRANYL]METHANONE typically involves multiple steps:
Epoxidation: The formation of the oxirane (epoxide) ring is typically carried out using peracids like m-chloroperbenzoic acid (m-CPBA).
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Substitution: Nucleophilic substitution reactions can occur at the bromine site, where nucleophiles like amines or thiols replace the bromine atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) can be used under mild conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Diols and de-brominated products.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry .
Biology
In biological research, derivatives of this compound have been studied for their potential as enzyme inhibitors and receptor modulators. The methoxy groups and bromine atom contribute to its bioactivity .
Medicine
Medicinally, this compound and its derivatives are explored for their potential anti-cancer, anti-inflammatory, and antimicrobial properties. The presence of the trimethoxyphenyl group is particularly significant in these activities .
Industry
Industrially, this compound can be used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity .
Wirkmechanismus
The mechanism of action of (2-BROMO-3,4,5-TRIMETHOXYPHENYL)[3-(3,4-DIMETHOXYPHENYL)-2-OXIRANYL]METHANONE involves interactions with various molecular targets:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2-BROMO-3,4,5-TRIMETHOXYPHENYL)METHANONE: Lacks the oxirane ring but shares the brominated and methoxylated aromatic structure.
(3,4,5-TRIMETHOXYPHENYL)(3,4-DIMETHOXYPHENYL)METHANONE: Similar structure but without the bromine atom.
Uniqueness
The presence of both the bromine atom and the oxirane ring in (2-BROMO-3,4,5-TRIMETHOXYPHENYL)[3-(3,4-DIMETHOXYPHENYL)-2-OXIRANYL]METHANONE makes it unique. These functional groups contribute to its distinct reactivity and potential bioactivity .
Eigenschaften
Molekularformel |
C20H21BrO7 |
---|---|
Molekulargewicht |
453.3 g/mol |
IUPAC-Name |
(2-bromo-3,4,5-trimethoxyphenyl)-[3-(3,4-dimethoxyphenyl)oxiran-2-yl]methanone |
InChI |
InChI=1S/C20H21BrO7/c1-23-12-7-6-10(8-13(12)24-2)17-20(28-17)16(22)11-9-14(25-3)18(26-4)19(27-5)15(11)21/h6-9,17,20H,1-5H3 |
InChI-Schlüssel |
XSOKVZSNRIPFHE-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)C2C(O2)C(=O)C3=CC(=C(C(=C3Br)OC)OC)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.